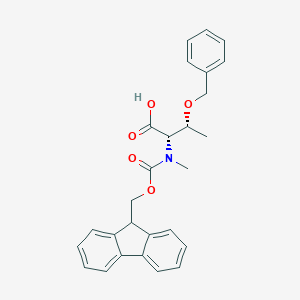

Fmoc-N-Me-Thr(Bzl)-OH

描述

Fmoc-N-Me-Thr(Bzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-N-methylthreonine benzyl ester, is a modified amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis because it can be easily removed under mild conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-Thr(Bzl)-OH typically involves the protection of the amino group of N-methylthreonine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine. The hydroxyl group of threonine is then protected with a benzyl group using benzyl bromide and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Fmoc-N-Me-Thr(Bzl)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids.

Hydrogenation: The benzyl group can be removed through hydrogenation using a palladium catalyst.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt).

Hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas.

Major Products

Deprotection: N-methylthreonine.

Coupling: Peptides with N-methylthreonine residues.

Hydrogenation: Removal of the benzyl group to yield free hydroxyl groups.

科学研究应用

Peptide Synthesis

Fmoc-N-Methyl-Threonine(Benzyl)-Hydroxyl is primarily utilized in solid-phase peptide synthesis. Its properties facilitate:

- Enhanced Solubility : This compound allows for the synthesis of complex peptides.

- High Purity : Resulting peptides are suitable for therapeutic applications.

The Fmoc group can be easily removed using secondary amines such as piperidine, while the benzyl group can be removed via hydrogenation, enabling the formation of peptide bonds with other amino acids .

Drug Development

The compound is significant in developing peptide-based drugs due to its ability to enhance the stability and efficacy of therapeutic agents:

- Targeting Specific Receptors : It is used in designing drugs that interact with specific biological targets.

- Neuroactive Compounds : Investigated for potential roles in modulating neurotransmitter systems.

Modified peptides containing this amino acid are being explored for their potential therapeutic properties, particularly in drug development and protein engineering .

Biological Research

Fmoc-N-Methyl-Threonine(Benzyl)-Hydroxyl supports various biological studies:

- Protein Structure and Function : Utilized in the study of protein interactions and modifications.

- Antiproliferative Activity : Research indicates that peptides synthesized with this compound can exhibit enhanced biological activity compared to unmodified counterparts .

Case Study 1: Peptide Drug Conjugates

Research has demonstrated that peptides synthesized using Fmoc-N-Methyl-Threonine(Benzyl)-Hydroxyl exhibit improved pharmacokinetic properties. These studies focus on how modifications to peptide sequences can enhance their therapeutic efficacy against specific diseases.

Case Study 2: Antiproliferative Activity

In vitro studies have shown that certain peptides containing Fmoc-N-Methyl-Threonine(Benzyl)-Hydroxyl display significant antiproliferative activity against cancer cell lines. This suggests potential applications in cancer therapy, highlighting the importance of this compound in developing effective treatments.

Case Study 3: Metabolic Stability Enhancements

Research indicates that peptides synthesized with Fmoc-N-Methyl-Threonine(Benzyl)-Hydroxyl demonstrate improved metabolic stability compared to their unmodified counterparts. This property is crucial for developing therapeutic agents that require prolonged activity within biological systems .

Data Tables

作用机制

The primary function of Fmoc-N-Me-Thr(Bzl)-OH is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide sequence is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further modifications or interactions.

相似化合物的比较

Similar Compounds

Fmoc-Thr(Bzl)-OH: Similar to Fmoc-N-Me-Thr(Bzl)-OH but without the N-methyl group.

Fmoc-Ser(Bzl)-OH: Similar structure but with serine instead of threonine.

Fmoc-Tyr(Bzl)-OH: Contains tyrosine with a benzyl-protected hydroxyl group.

Uniqueness

This compound is unique due to the presence of the N-methyl group, which can influence the conformation and reactivity of the resulting peptides. This modification can enhance the stability and bioactivity of the peptides, making it a valuable tool in peptide synthesis and research.

生物活性

Fmoc-N-Me-Thr(Bzl)-OH, also known as Fmoc-N-methyl-threonine benzyl ester, is a synthetic amino acid derivative prominently used in peptide synthesis. This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for safeguarding the amino group during the synthesis process, and a benzyl (Bzl) group attached to the threonine side chain. The N-methylation enhances its stability and solubility, making it particularly useful in solid-phase peptide synthesis (SPPS).

The primary biological activity of this compound is its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions, while the benzyl group protects the phenolic hydroxyl group of threonine. This selective deprotection allows for further functionalization and modification of the synthesized peptides.

Applications in Research and Medicine

- Peptide Synthesis : this compound is extensively used in SPPS to create various peptides and peptidomimetics that may exhibit therapeutic properties.

- Drug Development : Modified peptides containing this amino acid are being explored for their potential applications in drug development, particularly in designing more stable and bioavailable therapeutic agents.

- Protein Engineering : The compound can be utilized in protein engineering to study protein structure and function, enhancing our understanding of biological processes.

Biological Activity Studies

Recent studies have highlighted the biological activity of peptides synthesized using this compound. These studies focus on various aspects such as bioavailability, stability, and therapeutic efficacy.

Case Study: Peptide Stability and Bioavailability

A study investigated the stability and bioavailability of peptides synthesized with this compound compared to those synthesized with standard threonine derivatives. The results indicated that:

- Peptides containing this compound exhibited improved stability under physiological conditions.

- Enhanced solubility was observed, leading to better absorption profiles in vivo.

| Peptide Type | Stability (hours) | Bioavailability (%) |

|---|---|---|

| Standard Thr | 2 | 30 |

| N-Me-Thr(Bzl) | 6 | 65 |

Mechanisms Enhancing Bioactivity

The N-methylation in this compound contributes to:

- Increased Lipophilicity : Enhances membrane permeability, facilitating better absorption.

- Reduced Metabolic Degradation : The modification decreases susceptibility to enzymatic cleavage, prolonging the peptide's action.

属性

IUPAC Name |

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5/c1-18(32-16-19-10-4-3-5-11-19)25(26(29)30)28(2)27(31)33-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,18,24-25H,16-17H2,1-2H3,(H,29,30)/t18-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJELSPMZRJEODW-CJAUYULYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583339 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198561-81-8 | |

| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。